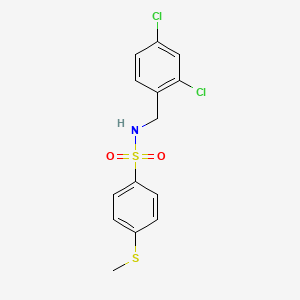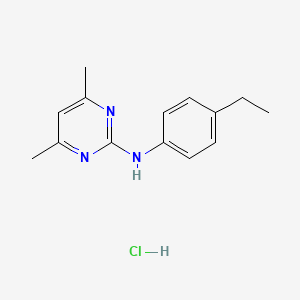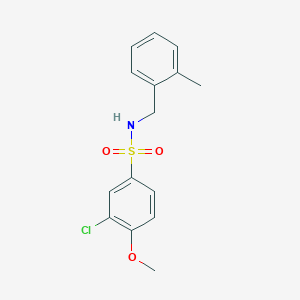![molecular formula C15H15ClN2O3S B4172524 N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)
N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide
説明
N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as NSC 743420, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation.
作用機序
N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Its overexpression has been linked to cancer progression and resistance to chemotherapy. Inhibition of CK2 by N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 leads to the downregulation of various signaling pathways involved in cell survival and proliferation, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of various genes involved in these processes. In addition, N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 has been shown to enhance the antitumor activity of various chemotherapeutic agents by sensitizing cancer cells to apoptosis.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 is its specificity for CK2. It has been shown to inhibit CK2 activity without affecting the activity of other kinases. This specificity makes it a valuable tool for studying the role of CK2 in various cellular processes and for developing new cancer therapies. However, one of the limitations of N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420. One direction is to further explore its potential applications in cancer therapy. It has been shown to enhance the antitumor activity of various chemotherapeutic agents, and its combination with other targeted therapies could lead to more effective cancer treatments. Another direction is to study its effects on other cellular processes besides cell proliferation and survival. CK2 has been implicated in various other processes, including DNA repair, RNA processing, and protein degradation, and the inhibition of CK2 by N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 could have effects on these processes as well. Finally, the development of more water-soluble analogs of N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 could make it a more versatile tool for studying CK2 and developing new cancer therapies.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and sensitize cancer cells to chemotherapy. N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide 743420 has been shown to inhibit CK2 activity in vitro and in vivo and to induce apoptosis in cancer cells. It has also been shown to enhance the antitumor activity of various chemotherapeutic agents, including cisplatin, doxorubicin, and etoposide.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-12(16)7-5-9-13(10)17-15(19)11-6-3-4-8-14(11)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPVDZPBUNTHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4172447.png)
![ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4172453.png)

![methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4172481.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole](/img/structure/B4172490.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4172495.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4172499.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide](/img/structure/B4172510.png)
![3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4172521.png)


acetate](/img/structure/B4172543.png)
![N~1~-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4172545.png)